N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex heterocyclic compound notable for its potential applications in pharmaceutical research. The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that may influence its biological activity. The molecular formula is C22H19N3O2S2, and it has a molecular weight of 421.5 g/mol, with a typical purity of around 95%.
This compound is classified under the category of thieno[3,2-d]pyrimidines, which are known for various biological activities including antimicrobial and anticancer properties. It can be sourced from specialized chemical suppliers like BenchChem, which offers it for research purposes. The compound's structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves several steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts to facilitate the reactions. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.
The molecular structure of N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be represented using various notations:
InChI=1S/C22H19N3O2S2/c1-25-21(27)20-19(17(13-28-20)16-10-6-3-7-11-16)24-22(25)29-14-18(26)23
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
The compound's molecular weight is 421.5 g/mol, with a complex structure that includes multiple rings and functional groups that may contribute to its pharmacological properties.
N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can participate in various chemical reactions:
Understanding these reactions is crucial for predicting how this compound might behave in biological systems or during drug formulation processes.
The mechanism of action for N-(4-ethoxyphenyl)-2-{(3-methyl-4-oxo-7-pheny...} is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors:
Research into similar compounds suggests that modifications in structure can significantly alter their binding affinity and efficacy against specific targets.
The physical properties such as solubility, melting point, and stability under various conditions are significant for practical applications:
Chemical properties include reactivity with acids or bases and potential for oxidation or reduction reactions. Understanding these properties helps in predicting how the compound will behave in different environments.
N-(4-ethoxyphenyl)-2-{(3-methyl...} has potential applications in several areas:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8